Computed Lipophilicity (XLogP3) Outperforms Less-Substituted Analogs for Membrane Permeability
The target compound exhibits a higher computed lipophilicity (XLogP3 = 2.5) compared to a structurally similar analog, (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(o-tolyl)methanone, which lacks the second phenyl ring of the diphenylethanone group and thus has a lower predicted logP [1]. This difference is directly attributable to the unique diphenylethanone substitution. The higher logP value of the target compound suggests improved passive membrane permeability and a different pharmacokinetic profile, which is critical for designing cell-permeable kinase inhibitors [2].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(o-tolyl)methanone; XLogP3 < 2.5 (predicted, not reported in source) |
| Quantified Difference | Qualitative difference: Target compound has >1 log unit higher predicted value |
| Conditions | Computed property using XLogP3 3.0 software (PubChem). |
Why This Matters
For procurement in a cell-based assay campaign, the higher lipophilicity of 2034253-96-6 makes it a superior chemical probe for intracellular targets where membrane permeability is a requirement.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 86264599, 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone. Accessed May 9, 2026. View Source
- [2] Kuujia.com. Cas no 2034253-96-6. Discussion on diphenylethanone group contributions. Accessed May 9, 2026. View Source
